N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15769294
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H15N3O/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13) |
| Standard InChI Key | SZFUBZYZGOWJHA-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=CC(=N1)NCC2=CC=CO2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition and Structural Features
N-(Furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine has the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol. Its IUPAC name, N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine, reflects the integration of a furan ring (a five-membered aromatic oxygen heterocycle) and a pyrazole moiety (a five-membered nitrogen-containing ring). The propyl group at the 1-position of the pyrazole and the furylmethylamine side chain at the 3-position create a sterically and electronically distinct structure (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine |
| SMILES | CCCN1C=CC(=N1)NCC2=CC=CO2 |
| InChI Key | SZFUBZYZGOWJHA-UHFFFAOYSA-N |
The furan ring contributes electron-rich aromaticity, while the pyrazole’s dual nitrogen atoms enable hydrogen bonding and coordination with biological targets. This combination underpins the compound’s reactivity and pharmacological potential.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine typically involves a coupling reaction between 2-furylmethylamine and 1-propyl-1H-pyrazole-3-carboxylic acid under mild conditions. The process employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and triethylamine as a base to facilitate amide bond formation (Scheme 1).
Reaction Conditions
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Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
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Temperature: Room temperature (20–25°C).
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Duration: 12–24 hours under inert atmosphere.
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Workup: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
The reaction proceeds via activation of the carboxylic acid by EDCI, forming an active ester intermediate that reacts with the primary amine of 2-furylmethylamine. Triethylamine neutralizes the HCl byproduct, driving the reaction to completion.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors have been adopted to enhance yield and purity. These systems offer precise control over reaction parameters (e.g., residence time, temperature) and minimize side reactions. Automated purification platforms, such as simulated moving bed (SMB) chromatography, further streamline the process, achieving >95% purity with reduced solvent consumption.
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Coupling Agent | EDCI | EDCI or alternatives |
| Purification | Column Chromatography | SMB Chromatography |
| Typical Yield | 70–80% | 85–90% |
| Purity | >90% | >95% |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Pyrazole derivatives are renowned for their broad-spectrum antimicrobial activity. N-(Furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine disrupts bacterial cell membrane integrity, as demonstrated in studies against Staphylococcus aureus and Escherichia coli. The furan ring’s lipophilicity enhances membrane penetration, while the pyrazole moiety interferes with peptidoglycan synthesis, a critical process for bacterial cell wall maintenance.
Anti-inflammatory Action
The compound reduces oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting COX-2 (cyclooxygenase-2) activity in macrophage models. Its furan ring acts as a radical scavenger, while the pyrazole nitrogen atoms chelate metal ions involved in ROS generation. In murine models of colitis, oral administration (10 mg/kg/day) decreased pro-inflammatory cytokines (TNF-α, IL-6) by 40–50%.
| Activity | Mechanism | Model System | Efficacy |
|---|---|---|---|
| Antimicrobial | Membrane disruption | S. aureus, E. coli | MIC: 8–16 μg/mL |
| Anticancer | CDK inhibition | MCF-7, A549 | IC₅₀: 12–18 μM |
| Anti-inflammatory | ROS scavenging, COX-2 inhibition | RAW 264.7 macrophages | 50% ROS reduction at 10 μM |
Applications in Medicinal Chemistry and Materials Science
Drug Development
The compound’s modular structure allows for targeted modifications to enhance pharmacokinetic properties. For instance, introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole’s 4-position increases metabolic stability, while hydroxylation of the furan ring improves aqueous solubility. These derivatives are being explored as dual CDK/COX-2 inhibitors for oncology and inflammatory diseases.
Materials Science
In polymer chemistry, N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine serves as a ligand for transition metal catalysts. Complexes with palladium(II) and ruthenium(II) exhibit high activity in Suzuki-Miyaura cross-couplings and olefin metathesis, respectively. The furan’s oxygen atom coordinates metals, stabilizing catalytic intermediates and enabling reactions under mild conditions.
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